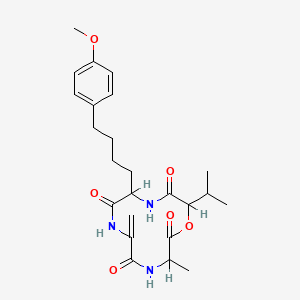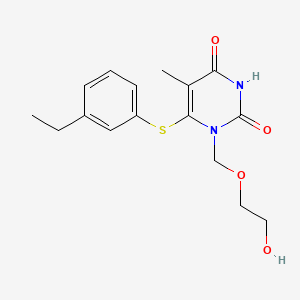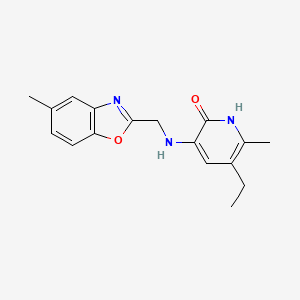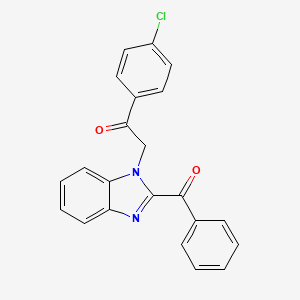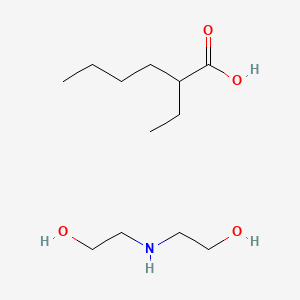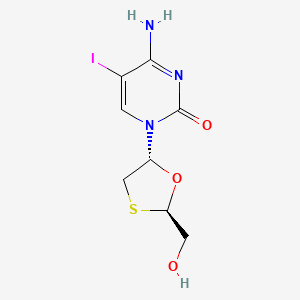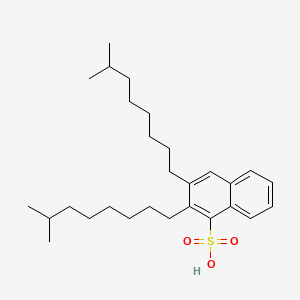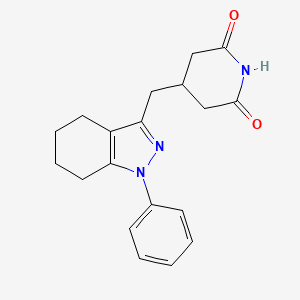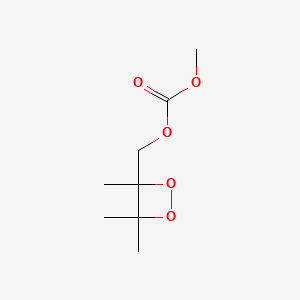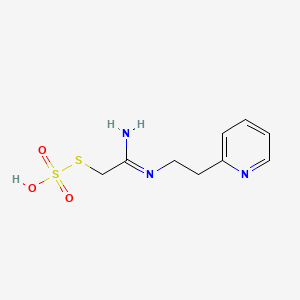
S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate: is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an amidine group, and a thiosulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of a 2-(2-pyridinyl)ethylamine derivative. This can be achieved through the reaction of 2-bromoethylamine with pyridine under basic conditions.
Amidine Formation: The next step is the formation of the amidine group. This is usually done by reacting the pyridine derivative with cyanamide in the presence of a base.
Thiosulfate Addition: Finally, the amidine derivative is reacted with thiosulfuric acid to form the desired compound. This step requires careful control of pH and temperature to ensure the stability of the thiosulfate group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiosulfate group, leading to the formation of sulfonates.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfonates and sulfoxides.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and material science.
Biology
Biologically, this compound can act as a chelating agent, binding to metal ions in biological systems. This property is useful in studying metal ion transport and storage in cells.
Medicine
In medicine, the compound’s ability to interact with metal ions can be harnessed for therapeutic purposes, such as in the treatment of metal poisoning or as a component of diagnostic agents.
Industry
Industrially, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves its ability to bind to metal ions. This binding can alter the metal ion’s reactivity and availability, influencing various biochemical and chemical processes. The compound’s structure allows it to interact with specific molecular targets, such as enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- S-(2-Imino-2-((4-phenylbutyl)amino)ethyl) hydrogen thiosulfate
- S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen sulfate
Uniqueness
Compared to similar compounds, S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate is unique due to its specific combination of a pyridine ring and a thiosulfate group. This combination imparts distinct chemical reactivity and binding properties, making it particularly useful in applications requiring selective metal ion binding and complex formation.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
13338-57-3 |
|---|---|
Molecular Formula |
C9H13N3O3S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]pyridine |
InChI |
InChI=1S/C9H13N3O3S2/c10-9(7-16-17(13,14)15)12-6-4-8-3-1-2-5-11-8/h1-3,5H,4,6-7H2,(H2,10,12)(H,13,14,15) |
InChI Key |
XXTBHKMOKAFXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



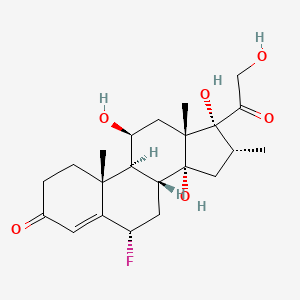
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
